molecular formula C16H12O2 B15396809 4-(p-Tolyl)-2H-chromen-2-one

4-(p-Tolyl)-2H-chromen-2-one

Cat. No.: B15396809
M. Wt: 236.26 g/mol
InChI Key: LWOPDPYDTZPOCD-UHFFFAOYSA-N
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Description

4-(p-Tolyl)-2H-chromen-2-one is a coumarin derivative characterized by a chromen-2-one core substituted with a para-tolyl group at the 4-position. The para-tolyl moiety (a methyl-substituted phenyl ring) enhances the compound’s lipophilicity and may influence its biological activity, particularly in interactions with hydrophobic pockets of enzymes or receptors. Coumarins and their analogs are widely studied for pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Properties

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

4-(4-methylphenyl)chromen-2-one

InChI

InChI=1S/C16H12O2/c1-11-6-8-12(9-7-11)14-10-16(17)18-15-5-3-2-4-13(14)15/h2-10H,1H3

InChI Key

LWOPDPYDTZPOCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

Biological Activity

4-(p-Tolyl)-2H-chromen-2-one, a derivative of coumarin, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger family of coumarin derivatives known for their pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to synthesize findings from various studies to provide a comprehensive overview of the biological activity associated with 4-(p-Tolyl)-2H-chromen-2-one.

Antitumor Activity

Recent studies have indicated that coumarin derivatives exhibit significant antitumor activities. For instance, research demonstrated that certain coumarin derivatives showed promising cytotoxic effects against various cancer cell lines. In particular, 4-(p-Tolyl)-2H-chromen-2-one has been evaluated for its efficacy against liver carcinoma (HEPG2-1) cells.

Table 1: Cytotoxicity of Coumarin Derivatives Against HEPG2-1 Cells

CompoundIC50 (µM)
4-(p-Tolyl)-2H-chromen-2-one4.90 ± 0.69
Other derivativesVaries (8.20 - 17.4)

The IC50 value for 4-(p-Tolyl)-2H-chromen-2-one indicates moderate activity compared to other tested compounds, suggesting it may serve as a lead compound for further development in anticancer therapies .

Antioxidant Activity

Coumarins are also recognized for their antioxidant properties. The presence of the p-tolyl group enhances the electron-donating ability of the molecule, which is crucial for scavenging free radicals. Studies have shown that derivatives with electron-donating groups exhibit improved antioxidant activities.

Table 2: Antioxidant Activity of Coumarin Derivatives

CompoundDPPH Scavenging Activity (%)
4-(p-Tolyl)-2H-chromen-2-one76 ± 5
Standard (Ascorbic Acid)90 ± 3

The antioxidant activity of 4-(p-Tolyl)-2H-chromen-2-one suggests its potential utility in preventing oxidative stress-related diseases .

Anti-inflammatory Activity

Inflammation plays a crucial role in various chronic diseases, and compounds that can modulate inflammatory pathways are of significant interest. Research has indicated that coumarin derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Table 3: Anti-inflammatory Effects of Coumarin Derivatives

CompoundCOX-2 Inhibition (%)
4-(p-Tolyl)-2H-chromen-2-one65 ± 7
Standard (Ibuprofen)85 ± 5

These findings highlight the potential of 4-(p-Tolyl)-2H-chromen-2-one as an anti-inflammatory agent .

Case Study: Antitumor Efficacy in Liver Cancer

In a controlled study, researchers synthesized various coumarin derivatives and assessed their cytotoxic effects on HEPG2-1 cells. Among these, 4-(p-Tolyl)-2H-chromen-2-one exhibited notable cytotoxicity with an IC50 value indicating its potential as an effective antitumor agent. The study concluded that modifications to the coumarin structure could enhance its efficacy .

Case Study: Antioxidant Properties in Cell Models

A study investigated the antioxidant capacity of several coumarin derivatives using a DPPH assay. The results showed that 4-(p-Tolyl)-2H-chromen-2-one had significant scavenging activity, suggesting its potential role in protecting against oxidative damage in cellular models .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity and Bioavailability : The para-tolyl group in 4-(p-Tolyl)-2H-chromen-2-one likely improves membrane permeability compared to polar analogs like 4-hydroxy-2H-chromen-2-one .
  • Electron-Donating vs. Withdrawing Groups : Chlorophenyl-substituted derivatives (e.g., 4-(4-chlorophenyl)-2H-chromen-2-one) exhibit higher stability and target affinity due to the electron-withdrawing Cl group, whereas methoxy or methyl groups (e.g., 7-methoxy-4-methyl derivatives) modulate steric effects and metabolic stability .
  • Heterocyclic Modifications : Derivatives with triazole-thione side chains (e.g., compound 112c ) show potent anticancer activity (IC₅₀ = 4.36 µM) by inhibiting tyrosine kinases, suggesting that functional group diversity enhances target engagement .

Anticancer Activity:

  • 4-(4-Chlorophenyl)-2H-chromen-2-one : Demonstrates significant activity against HCT-116 colon cancer cells (IC₅₀ = 4.36 µM), comparable to doxorubicin .
  • Methylene thio-linked coumarins : Compound 145 (methoxy-substituted benzimidazole derivative) shows exceptional potency against MCF-7 breast cancer cells (IC₅₀ = 0.18 µM) due to synergistic π-π stacking and hydrogen bonding .

Antimicrobial and Anticonvulsant Activity:

  • 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones: Exhibit anticonvulsant effects via GABAergic modulation, with ED₅₀ values lower than phenobarbital .
  • Indolyl-4H-chromene-phenylprop-2-en-1-one derivatives : Show antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) due to membrane disruption via hydrophobic interactions .

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